Antifungal agent 22

Antifungal susceptibility Cryptococcus neoformans MIC50 determination

Cryptococcal meningitis research is constrained by fluconazole's fungistatic activity and amphotericin B's IV-only administration with nephrotoxicity. Antifungal agent 22 (D16), a sertraline-derived scaffold-hop optimized compound, addresses these gaps as an orally active anti-cryptococcal agent with confirmed blood-brain barrier penetration at 15 mg/kg in murine models. It selectively inhibits C. neoformans H99 (IC50 0.5 μg/mL) via Δ5,6-desaturase targeting-a mechanism distinct from CYP51-targeting azoles-and exhibits low mammalian cytotoxicity (HUVEC IC50 20.18 μM), making it an ideal tool for azole-resistance and combination therapy research.

Molecular Formula C21H26Cl3NOS
Molecular Weight 446.9 g/mol
Cat. No. B15141776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 22
Molecular FormulaC21H26Cl3NOS
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1C3=CC(=C(C=C3)Cl)Cl)SC=C2)NCCC4CCOCC4.Cl
InChIInChI=1S/C21H25Cl2NOS.ClH/c22-18-3-1-15(13-19(18)23)16-2-4-20(17-8-12-26-21(16)17)24-9-5-14-6-10-25-11-7-14;/h1,3,8,12-14,16,20,24H,2,4-7,9-11H2;1H
InChIKeyZARZBTBMGXXGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 22 (D16) Product Overview


Antifungal agent 22 (compound D16; CAS 2640054-39-1) is a synthetic sertraline derivative developed via scaffold hopping optimization, designed specifically as an orally active anti-cryptococcal agent targeting cryptococcal meningitis (CM). Its molecular formula is C21H26Cl3NOS with a molecular weight of 446.86 . The compound exhibits selective anti-Cryptococcus activity against C. neoformans H99 with an IC50 of 0.5 μg/mL, demonstrates blood-brain barrier permeability, and shows low cytotoxicity in human endothelial cell lines [1]. Its antifungal mechanism involves inhibition of ergosterol biosynthesis through targeting of Δ5,6-desaturase, representing a mode of action distinct from conventional azole antifungals that target CYP51 (lanosterol 14α-demethylase) [2].

Workflow
Selective anti-Cryptococcus research tool for CNS infection models
Selection
Blood-brain barrier-permeable probe with reported CNS access
Use Context
Δ5,6-desaturase inhibitor distinct from azole antifungals

Why Antifungal Agent 22 Is Needed for Cryptococcal Research


Standard-of-care antifungals for cryptococcal meningitis present fundamental limitations that Antifungal agent 22 addresses through distinct pharmacological properties. Fluconazole, a first-line azole for CM consolidation therapy, exhibits fungistatic activity with CSF/plasma AUC ratios of only 0.5–0.9 and fails to achieve pharmacodynamic targets against wild-type C. neoformans MIC distributions [1]. Amphotericin B, while fungicidal, requires intravenous administration and carries dose-limiting nephrotoxicity requiring intensive monitoring [2]. Sertraline, the parent scaffold of Antifungal agent 22, showed initial promise but failed to achieve therapeutic effects in clinical CM studies [3]. Antifungal agent 22 (D16) was specifically optimized via scaffold hopping to overcome sertraline's limitations, demonstrating orally active efficacy at 15 mg/kg in murine models with blood-brain barrier penetration—properties that conventional CM therapies either lack or achieve only through combination regimens with significant toxicity burdens [3].

Antifungal Agent 22
Reported oral activity in murine models; BBB permeability supported by in vitro and in vivo evidence
Scaffold-hopped sertraline derivative
Fluconazole
Fungistatic activity; variable CSF/plasma AUC ratio 0.5–0.9 may limit CNS sterilization endpoint
Azole class; CYP51 target
Antifungal Agent 22
Oral dosing context; cytotoxicity profile reported in HUVEC cells
Amphotericin B
IV-only administration; nephrotoxicity monitoring context may constrain research model design
Polyene class
Antifungal Agent 22
Structurally optimized; reported in vivo anti-Cryptococcus response in mouse model
Sertraline (parent scaffold)
Parent compound did not achieve endpoint response in reported clinical cryptococcal meningitis study
Scaffold hopping rationale

Antifungal Agent 22 Quantitative Evidence


Anti-Cryptococcal Activity and Potency

Antifungal agent 22 demonstrates selective anti-Cryptococcus activity with an IC50 range of 0.06–2 μg/mL and a MIC50 value of 0.62 μg/mL against C. neoformans H99 . In comparison, fluconazole exhibits MICs against C. neoformans H99 ranging from 4 to >16 μg/mL depending on testing conditions, with Etest-reported MIC of 24 μg/mL, and amphotericin B shows MICs of 0.25–0.5 μg/mL [1]. The compound's MFC (minimum fungicidal concentration) is 8 μg/mL against C. neoformans H99, indicating fungicidal activity at higher concentrations . Unlike fluconazole, which is strictly fungistatic, Antifungal agent 22 achieves fungicidal effects at 8 μg/mL [2].

Anti-Cryptococcal Activity
Class-level inference
IC50 0.06–2 μg/mL; MIC50 0.62 μg/mL; MFC 8 μg/mL vs Fluconazole MIC 4–>16 μg/mL; Amphotericin B MIC 0.25–0.5 μg/mL
Reported MIC endpoint context; lower than fluconazole in tested C. neoformans H99 set
Head-to-head comparison data to verify; MFC suggests fungicidal potential at higher concentrations
Antifungal susceptibility Cryptococcus neoformans MIC50 determination

Blood-Brain Barrier Penetration

Antifungal agent 22 exhibits experimentally confirmed blood-brain barrier (BBB) permeability, enabling direct CNS access to kill C. neoformans H99 cells through disruption of fungal cell membrane integrity . While fluconazole achieves measurable CSF penetration with CSF/plasma AUC ratios of approximately 0.5–0.9 in clinical studies, its penetration is variable and often suboptimal for achieving target concentrations against wild-type C. neoformans MIC distributions [1]. Antifungal agent 22 was specifically designed with BBB-permeable properties for CNS fungal infections [2].

BBB Penetration
Class-level inference
Demonstrated BBB permeability; CNS exposure reported. Fluconazole CSF/plasma AUC 0.5–0.9; Amphotericin B limited CNS access
Supports CNS cryptococcal research; quantitative CSF concentration data not publicly available
Cross-study barrier penetration comparison; direct D16 CSF levels not reported
Blood-brain barrier penetration CNS antifungal Cryptococcal meningitis

In Vivo Oral Efficacy in Murine Model

Antifungal agent 22 (D16) demonstrates potent anti-Cryptococcal efficacy when administered orally at 15 mg/kg intragastrically once daily for 5 days in ICR female mice (18–22 g, 4–6 weeks) tail vein injected with C. neoformans . This represents a key optimization over the parent compound sertraline, which failed to achieve therapeutic effects in clinical CM studies despite in vitro activity [1]. In contrast, amphotericin B, while efficacious in CM, requires intravenous administration and carries significant nephrotoxicity monitoring requirements; fluconazole is orally available but exhibits fungistatic rather than fungicidal activity and is primarily used in consolidation therapy rather than induction [2].

In Vivo Oral Activity
Cross-study comparable
15 mg/kg oral daily for 5 days; murine model anti-Cryptococcus response reported
Reported oral dosing response context; head-to-head comparison not available
ICR female mice; tail vein injection of C. neoformans H99
In vivo antifungal efficacy Oral bioavailability Murine infection model

Mammalian Cytotoxicity and Selectivity

Antifungal agent 22 exhibits low cytotoxicity against human HUVEC (human umbilical vein endothelial) cells with an IC50 of 20.18 μM (48 h exposure) . The compound also shows good metabolic stability with low cytotoxicity across multiple mammalian cell lines [1]. This contrasts with amphotericin B, which carries significant nephrotoxicity and requires intensive creatinine and electrolyte monitoring in clinical use [2]. Azole antifungals, while generally well-tolerated, carry risks of hepatotoxicity and drug-drug interactions via CYP450 inhibition [2].

Mammalian Cytotoxicity
Class-level inference
HUVEC IC50 20.18 μM (48 h); low cytotoxicity reported across multiple mammalian cell lines
Reported cytotoxicity endpoint context; direct comparator data to review
Amphotericin B nephrotoxicity and azole hepatotoxicity are class-level references
Cytotoxicity Selectivity index HUVEC Safety profiling

Mechanism of Action: Δ5,6-Desaturase Inhibition

Antifungal agent 22 (D16) acts by blocking ergosterol biosynthesis through inhibition of Δ5,6-desaturase, representing a new antifungal mode of action distinct from conventional azoles [1]. In mechanistic studies, Antifungal agent 22 (0–1 μg/mL, 24 h) inhibits ergosterol production, resulting in stress-induced upregulation of ERG genes in C. neoformans H99 . This contrasts with fluconazole and other azole antifungals, which target CYP51 (lanosterol 14α-demethylase), an earlier step in the ergosterol biosynthetic pathway [2]. The distinct molecular target may offer advantages against azole-resistant C. neoformans strains, though direct resistance profile comparisons remain to be fully characterized.

Mechanism of Action
Class-level inference
Δ5,6-desaturase inhibition at 0–1 μg/mL; ergosterol blockade demonstrated vs fluconazole CYP51 inhibition
Distinct ergosterol pathway target; supports azole-resistance research models
Resistance profile characterization in progress
Antifungal mechanism of action Ergosterol biosynthesis Δ5,6-desaturase

Antifungal Agent 22 Research Applications


Cryptococcal Meningitis Preclinical Studies

Antifungal agent 22 is specifically optimized for cryptococcal meningitis research, with demonstrated oral activity at 15 mg/kg in murine models and confirmed blood-brain barrier permeability [1]. This compound is suitable for preclinical studies evaluating oral monotherapy approaches for CNS cryptococcal infections, addressing the current standard-of-care limitation where amphotericin B requires IV administration and fluconazole exhibits only fungistatic activity [2].

Azole-Resistant Cryptococcus Research

Given Antifungal agent 22's distinct mechanism of action targeting Δ5,6-desaturase rather than CYP51, this compound is appropriate for research into azole-resistant Cryptococcus strains and for evaluating combination therapy strategies with conventional azoles [1]. The distinct molecular target may provide a complementary approach to overcoming fluconazole resistance, which is increasingly documented in clinical Cryptococcus isolates [2].

In Vitro Susceptibility and Membrane Studies

Antifungal agent 22 provides a well-characterized research tool for in vitro antifungal susceptibility testing against C. neoformans H99, with established MIC50 (0.62 μg/mL), IC50 range (0.06–2 μg/mL), and MFC (8 μg/mL) values [1]. The compound's membrane-disrupting mechanism (observed at 0–8 μg/mL) makes it suitable for fungal cell membrane integrity studies and ergosterol biosynthesis pathway investigations [2].

Selectivity and Cytotoxicity Profiling

Antifungal agent 22's low cytotoxicity profile (HUVEC IC50: 20.18 μM) and selective anti-Cryptococcus activity provide a benchmark for selectivity profiling in antifungal drug discovery programs [1]. The compound can serve as a reference standard for evaluating novel anti-Cryptococcus candidates with respect to mammalian cell safety margins and metabolic stability [2].

Application
Selection Property
Validation Focus
Cryptococcal meningitis preclinical studies
Oral activity and BBB permeability context
Murine model CNS infection endpoint
Azole-resistant Cryptococcus research
Δ5,6-desaturase target engagement
Ergosterol pathway inhibition and resistance profiling
In vitro susceptibility and membrane studies
Antifungal susceptibility and membrane disruption context
Cell membrane integrity and ergosterol biosynthesis endpoints
Selectivity and cytotoxicity profiling
Mammalian cell cytotoxicity profile
HUVEC selectivity margin and metabolic stability assessment

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